8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is characterized by a planar heterocyclic framework with strategic halogen substitution patterns. The compound possesses a molecular formula of C8H4F3IN2 and a molecular weight of 312.03 grams per mole, reflecting the presence of the heavy iodine atom and the trifluoromethyl group. The imidazo[1,2-a]pyridine core structure maintains essential planarity, as demonstrated in related compounds within this chemical family, where crystallographic studies have shown maximum deviations from planarity typically ranging from 0.021 to 0.025 angstroms.
The crystallographic behavior of similar imidazo[1,2-a]pyridine derivatives provides insight into the structural characteristics of this compound. Related structures in the imidazo[1,2-a]pyridine series exhibit monoclinic crystal systems with space group P21/c, and unit cell dimensions that reflect the influence of halogen and trifluoromethyl substituents on molecular packing. The presence of the iodine atom at position 8 and the trifluoromethyl group at position 6 creates significant steric and electronic effects that influence both intramolecular geometry and intermolecular interactions in the solid state.
Structural analysis reveals that the compound adopts a configuration where the trifluoromethyl group experiences conformational flexibility, similar to related derivatives where fluorine atoms in trifluoromethyl groups exhibit disorder over multiple positions with occupancy ratios typically observed around 0.68:0.32. This conformational behavior reflects the rotational freedom of the trifluoromethyl group and its interaction with the aromatic π-system of the heterocyclic framework.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopic analysis of this compound reveals characteristic signal patterns that confirm its structural identity and provide detailed information about its electronic environment. The proton nuclear magnetic resonance spectrum exhibits distinctive signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine framework, with chemical shifts influenced by the electron-withdrawing effects of both the iodine and trifluoromethyl substituents.
The carbon-13 nuclear magnetic resonance spectrum provides crucial structural confirmation through the observation of characteristic carbon signals. The trifluoromethyl carbon typically appears as a quartet due to coupling with the three equivalent fluorine atoms, while the aromatic carbons exhibit chemical shifts that reflect the electronic perturbations caused by the halogen and trifluoromethyl substituents. The carbon bearing the iodine substituent shows characteristic downfield shifting due to the heavy atom effect.
Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable structural information for this compound, as the trifluoromethyl group provides a distinctive signal that serves as a diagnostic tool for structural confirmation. The fluorine signal appears as a sharp singlet in the typical range for aromatic trifluoromethyl groups, with chemical shift values that reflect the electronic environment created by the adjacent aromatic system.
Mass spectrometric analysis confirms the molecular composition and provides fragmentation patterns characteristic of halogenated imidazo[1,2-a]pyridine derivatives. The molecular ion peak appears at mass-to-charge ratio 312, corresponding to the calculated molecular weight, with characteristic isotope patterns reflecting the presence of iodine. Fragmentation patterns typically include loss of the trifluoromethyl group and subsequent aromatic rearrangements that provide structural confirmation.
Table 1: Key Spectroscopic Data for this compound
| Spectroscopic Method | Key Observation | Chemical Shift/Mass |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic H signals | 7.0-8.5 parts per million |
| Carbon-13 Nuclear Magnetic Resonance | Trifluoromethyl carbon | ~120 parts per million (quartet) |
| Fluorine-19 Nuclear Magnetic Resonance | Trifluoromethyl fluorines | ~-62 parts per million |
| Mass Spectrometry | Molecular ion | 312 mass-to-charge ratio |
Thermochemical Properties and Stability Studies
The thermochemical properties of this compound are significantly influenced by the presence of both halogen and trifluoromethyl substituents, which contribute to enhanced thermal stability and distinctive melting behavior. The compound exhibits a melting point range of 114-116 degrees Celsius, indicating good crystalline stability and molecular rigidity within the solid state. This melting point reflects the combined effects of intermolecular forces, including halogen bonding interactions involving the iodine atom and dipole-dipole interactions associated with the trifluoromethyl group.
Thermal stability studies of related imidazo[1,2-a]pyridine derivatives suggest that the incorporation of electron-withdrawing groups such as trifluoromethyl enhances thermal decomposition temperatures compared to unsubstituted analogs. The presence of the iodine substituent provides additional stabilization through its ability to participate in intermolecular interactions, although the carbon-iodine bond represents a potential site of thermal lability at elevated temperatures. Storage recommendations specify refrigerated conditions, indicating some degree of thermal sensitivity that necessitates controlled storage environments.
The compound demonstrates stability under standard laboratory conditions when properly stored, with recommended storage temperatures at or below refrigeration levels to maintain chemical integrity. This storage requirement reflects the balance between the stabilizing effects of the aromatic heterocyclic framework and the potential reactivity associated with the carbon-iodine bond, which can undergo thermal or photochemical cleavage under harsh conditions.
Thermal analysis of related compounds in the imidazo[1,2-a]pyridine series reveals that trifluoromethyl-substituted derivatives generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts, attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group. The integration of both iodine and trifluoromethyl substituents creates a unique stability profile that combines enhanced thermal stability with reactivity suitable for synthetic transformations.
Solvent Interaction Dynamics and Polarity Effects
The solvent interaction dynamics of this compound are governed by the compound's amphiphilic character, arising from the combination of the electron-rich imidazo[1,2-a]pyridine core and the highly electronegative trifluoromethyl group. The presence of these contrasting electronic regions creates distinctive solvation patterns that influence both solubility behavior and chemical reactivity in various solvent systems.
Polarity effects play a crucial role in determining the compound's behavior in different solvent environments. The trifluoromethyl group contributes significant dipole moment to the molecule, enhancing interactions with polar solvents while simultaneously providing lipophilic character through its fluorinated nature. The iodine substituent adds polarizability and the potential for halogen bonding interactions with appropriate solvent molecules, creating a complex solvation profile that varies significantly across different solvent systems.
In polar aprotic solvents, the compound exhibits enhanced solubility due to favorable dipole-dipole interactions between the trifluoromethyl group and solvent molecules. The aromatic nitrogen atoms within the imidazo[1,2-a]pyridine framework can participate in weak hydrogen bonding interactions with protic solvents, although the electron-withdrawing effects of the substituents reduce the basicity of these nitrogen centers compared to unsubstituted analogs.
Synthetic applications of related imidazo[1,2-a]pyridine derivatives demonstrate that solvent selection significantly influences reaction outcomes, particularly in metal-catalyzed transformations where the compound serves as a substrate or intermediate. Studies of similar compounds show that alcohol solvents, particularly ethanol, provide favorable environments for synthetic transformations while maintaining compound stability. The ultrasound-assisted reactions of related imidazo[1,2-a]pyridine derivatives in ethanol demonstrate the importance of solvent choice in optimizing reaction conditions and achieving high yields in synthetic applications.
Table 2: Solvent Interaction Parameters for this compound
| Solvent Type | Interaction Mode | Relative Solubility | Key Interactions |
|---|---|---|---|
| Polar Aprotic | Dipole-dipole | High | Trifluoromethyl group interactions |
| Polar Protic | Hydrogen bonding | Moderate | Nitrogen center interactions |
| Nonpolar | Van der Waals | Low | Aromatic π-interactions |
| Halogenated | Halogen bonding | Moderate-High | Iodine-solvent interactions |
Properties
IUPAC Name |
8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-3-6(12)7-13-1-2-14(7)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFIGHYABOIOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(trifluoromethyl)imidazo[1,2-a]pyridine
The key intermediate, 6-(trifluoromethyl)imidazo[1,2-a]pyridine, is prepared through a cyclization reaction involving 2-amino-5-(trifluoromethyl)pyridine and bromoacetaldehyde diethyl acetal under acidic conditions.
- In a 500 mL single-necked bottle, bromoacetaldehyde diethyl acetal (e.g., 18.23 g, 92.5 mmol) is mixed with 1 mol/L hydrochloric acid (100 mL) and ethanol (10 mL).
- The mixture is stirred at room temperature for 30 minutes and then refluxed for 1-2 hours until the solution clears.
- After cooling to room temperature, the pH is neutralized using saturated sodium bicarbonate solution.
- 2-Amino-5-(trifluoromethyl)pyridine (e.g., 15.00 g, 92.5 mmol) is added, and the reaction proceeds at room temperature for 6-12 hours.
- Upon completion, the reaction mixture is extracted with ethyl acetate (3 × 100 mL).
- The organic phase is collected, evaporated under reduced pressure, and purified by silica gel column chromatography (mobile phase: petroleum ether:ethyl acetate = 2:1).
- The product, 6-(trifluoromethyl)imidazo[1,2-a]pyridine, is obtained as a yellow-brown crystal with yields ranging from approximately 75.8% to 79.4%.
Reaction Summary Table:
| Reagent | Amount (Example) | Conditions | Product Yield (%) | Notes |
|---|---|---|---|---|
| Bromoacetaldehyde diethyl acetal | 18.23 g (92.5 mmol) | Stir 30 min RT, reflux 1-2 h | 75.8 - 79.4 | Acidic medium (HCl, ethanol) |
| 2-Amino-5-(trifluoromethyl)pyridine | 15.00 g (92.5 mmol) | Reaction at RT 6-12 h | Neutralized with NaHCO3 | |
| Extraction solvent | Ethyl acetate | 3 × 100 mL | Purification by silica gel |
Iodination to Form this compound
The iodination step introduces the iodine atom at the 8-position of the imidazo[1,2-a]pyridine ring, converting 6-(trifluoromethyl)imidazo[1,2-a]pyridine into this compound.
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine (e.g., 10.00 g, 53.7 mmol) is dissolved in a suitable solvent (details often involve polar aprotic solvents).
- Iodination reagents such as iodine or iodine monochloride are added under controlled temperature conditions.
- The reaction proceeds with stirring, often monitored by thin-layer chromatography (TLC).
- After completion, the mixture is worked up by extraction and purified via column chromatography.
- The iodinated product is isolated with good purity and yield (exact yields vary depending on reaction scale and conditions).
Research Findings and Optimization
- The described preparation method addresses challenges such as long reaction times and expensive raw materials by optimizing reaction conditions like reflux time and reagent ratios.
- The use of bromoacetaldehyde diethyl acetal and 2-amino-5-(trifluoromethyl)pyridine as starting materials is advantageous due to their availability and cost-effectiveness.
- Neutralization with sodium bicarbonate after acidic hydrolysis ensures the stability of the amine intermediate for subsequent cyclization.
- Silica gel chromatography with a petroleum ether and ethyl acetate solvent system provides effective purification of the intermediate and final compounds.
- The iodination step is critical for introducing the iodine atom at the desired position, which is essential for further functionalization or biological activity studies.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bromoacetaldehyde diethyl acetal + 2-amino-5-(trifluoromethyl)pyridine | HCl (1 M), ethanol, reflux 1-2 h, neutralization with NaHCO3, RT reaction 6-12 h | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | 75.8 - 79.4 | Acidic hydrolysis and cyclization |
| 2 | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | Iodination reagents (e.g., I2), solvent, controlled temperature | This compound | Variable | Iodination at 8-position of ring |
Chemical Reactions Analysis
8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the modification of the trifluoromethyl group.
Common reagents used in these reactions include palladium catalysts, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine has been explored for its potential as a therapeutic agent. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for developing new pharmaceuticals.
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties. The specific compound has shown promise in inhibiting tumor growth in preclinical models by targeting specific cellular pathways involved in cancer proliferation .
Biochemical Research
This compound is utilized in proteomics and biochemical assays due to its ability to interact with biological macromolecules. It serves as a useful tool in studying protein-ligand interactions and enzyme activity.
- Enzyme Inhibition Studies : The compound's structural features enable it to act as an inhibitor for certain enzymes, thus providing insights into enzyme mechanisms and potential therapeutic targets .
Synthetic Chemistry
In synthetic organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its reactivity allows chemists to create various derivatives through substitution reactions.
- Synthesis of New Derivatives : The compound can be modified to produce derivatives with enhanced biological activity or altered physicochemical properties, which can be crucial for drug development .
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Activity Modulation
Another research project focused on the compound's role as an enzyme inhibitor. It was found that this compound effectively inhibited a specific kinase involved in cancer signaling pathways, highlighting its utility in drug discovery aimed at targeting such enzymes.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Development of anticancer agents | Inhibits tumor growth in preclinical models |
| Biochemical Research | Study of protein-ligand interactions | Acts as an enzyme inhibitor |
| Synthetic Chemistry | Building block for complex organic synthesis | Enables creation of biologically active derivatives |
Mechanism of Action
The mechanism of action of 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
Imidazo[1,2-a]pyridines with minimal nitrogen substitution (e.g., unsubstituted parent scaffold) exhibit superior potency against Mycobacterium tuberculosis (MIC: 1–2 µM) compared to nitrogen-enriched analogs (MIC: 5–9 µM) .
Enzyme Inhibition
- Acetylcholinesterase (AChE) : Biphenyl-substituted derivatives (e.g., compound 2h) show strong inhibition (IC₅₀: 79 µM) due to interactions with the peripheral anionic site .
- Butyrylcholinesterase (BChE) : Dichlorophenyl-substituted analogs (e.g., compound 2j) exhibit higher selectivity (IC₅₀: 65 µM) .
- Electron-withdrawing groups (e.g., CF₃, Cl) enhance inhibitory effects by stabilizing ligand-enzyme interactions .
Physical and Spectral Properties
Fluorescence
Substituents critically influence fluorescence intensity:
- Chlorophenyl groups : Reduce intensity (e.g., 6b: low fluorescence) .
- Unsubstituted analogs : Exhibit baseline fluorescence, suggesting that 8-iodo-6-CF₃ may display moderate emission unless steric hindrance from iodine dominates .
Commercial and Research Status
Biological Activity
8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazopyridine family, which has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article synthesizes various research findings on the biological activity of this compound, focusing on its mechanisms, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by an imidazo[1,2-a]pyridine core with an iodine atom at position 8 and a trifluoromethyl group at position 6. This structure is crucial for its biological activity as it influences binding interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various compounds, including those similar to this compound, which demonstrated submicromolar inhibitory activity against several tumor cell lines. Notably, compounds showed IC50 values ranging from 0.09 μM to 0.43 μM against HCC827 (human non-small cell lung cancer cells), indicating potent anticancer effects .
Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCC827 | 0.09 - 0.43 |
| Other derivatives | A549 | <0.5 |
| Other derivatives | MCF-7 | <0.5 |
The mechanism of action involves the inhibition of the PI3Kα pathway, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, compounds within this class have shown promising antimicrobial activity. For instance, certain imidazopyridine derivatives were effective against various bacterial strains, with some exhibiting MIC values ranging from 125–250 μg/mL against Gram-positive bacteria . This suggests that modifications in the imidazopyridine structure can enhance antibacterial efficacy.
Table 2: Antimicrobial Activity of Imidazopyridine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 125 - 250 |
| Other derivatives | E. coli | <250 |
Case Study 1: Inhibition of PI3Kα
A detailed investigation into the inhibition of PI3Kα by derivatives of imidazo[1,2-a]pyridine revealed that the compound effectively reduced kinase activity with an IC50 value as low as 1.94 nM in HCC827 cells . The study utilized Western blot analysis to confirm that treatment with these compounds led to decreased levels of cell cycle regulatory proteins such as cyclin B1 and CDK1.
Case Study 2: Ultrasound-Assisted Synthesis
A novel method for synthesizing iodinated imidazopyridines via ultrasound-assisted iodination has been reported. This environmentally friendly approach yielded high purity products and allowed for further modifications that could enhance biological activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
